![molecular formula C42H84N14O36S3 B1200844 [2-[2-[2,4-Bis(diaminomethylideneazaniumyl)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]-methylazanium;trisulfate](/img/structure/B1200844.png)
[2-[2-[2,4-Bis(diaminomethylideneazaniumyl)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]-methylazanium;trisulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Streptomycin Sulfate is the sulfate salt form of streptomycin, an aminoglycoside antibiotic derived from Streptomyces griseus with antibacterial property. Streptomycin sulfate binds to the S12 protein of the bacterial 30S ribosomal subunit, thereby inhibiting peptide elongation and protein synthesis, consequently leading to bacterial cell death.
An antibiotic produced by the soil actinomycete Streptomyces griseus. It acts by inhibiting the initiation and elongation processes during protein synthesis.
Scientific Research Applications
1. Antileukemic Activity
- Synthesized heterocycles, including compounds related to the specified chemical, have shown activity against P388 lymphocytic leukemia, indicating potential for antileukemic applications (Anderson et al., 1988).
2. Organic Framework and Molecular Modeling
- Research on bismuth organic frameworks involving similar compounds revealed insights into conformational changes and binding abilities, valuable for molecular modeling and understanding coordination environments (Kumar & Mishra, 2007).
3. Energetic Compounds and Oxidations
- Studies on derivatives of diaminofurazan and diaminoazofurazan, which are structurally related, focused on their conversion into various energetic compounds, useful in the study of oxidations (Gunasekaran et al., 1994).
4. Mild and Efficient Oxidation
- Bis(1-benzyl-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7] decane) peroxodisulfate, related to the query compound, demonstrated mild and efficient oxidation capabilities, crucial in organic synthesis (Minghu et al., 2000).
5. Antimicrobial and Antioxidant Activity
- Unexpected products from condensation reactions, including structurally similar compounds, have been tested for antimicrobial and antioxidant activities, finding some moderate antifungal activity (Rusnac et al., 2020).
6. Azo-Azomethine Dyes and Biological Properties
- Macrocylic azo-azomethine dyes based on similar chemical structures exhibit solvatochromism and biological properties, contributing to the understanding of their potential as fluorescent probes (Ghasemian et al., 2014).
7. Liquid-Crystalline Polyazomethines
- The study of liquid-crystalline polyazomethines derived from similar compounds highlights the influence of hydroxy functionalization and metal cross-linking on fiber properties, relevant in materials science (Cerrada et al., 1999).
8. HIV Inhibitors Research
- Synthesis of bis(hydroxymethyl)-branched cyclohexenyl and cyclohexyl purines, structurally related, aimed to develop potential inhibitors of HIV, although initial results showed inactivity (Rosenquist Å et al., 1996).
9. Antineoplastic Agents and DNA Binding
- Bis[(carbamoyloxy)methyl] derivatives of heterocycles, similar to the query compound, were synthesized and evaluated as potential antineoplastic agents, though none showed activity against murine P388 lymphocytic leukemia (Anderson & Jones, 1984).
properties
Product Name |
[2-[2-[2,4-Bis(diaminomethylideneazaniumyl)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]-methylazanium;trisulfate |
---|---|
Molecular Formula |
C42H84N14O36S3 |
Molecular Weight |
1457.4 g/mol |
IUPAC Name |
[2-[2-[2,4-bis(diaminomethylideneazaniumyl)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]-methylazanium;trisulfate |
InChI |
InChI=1S/2C21H39N7O12.3H2O4S/c2*1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;3*1-5(2,3)4/h2*4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28);3*(H2,1,2,3,4) |
InChI Key |
QTENRWWVYAAPBI-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)[NH+]=C(N)N)O)[NH+]=C(N)N)OC3C(C(C(C(O3)CO)O)O)[NH2+]C)(C=O)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)[NH+]=C(N)N)O)[NH+]=C(N)N)OC3C(C(C(C(O3)CO)O)O)[NH2+]C)(C=O)O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-] |
Canonical SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)[NH+]=C(N)N)O)[NH+]=C(N)N)OC3C(C(C(C(O3)CO)O)O)[NH2+]C)(C=O)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)[NH+]=C(N)N)O)[NH+]=C(N)N)OC3C(C(C(C(O3)CO)O)O)[NH2+]C)(C=O)O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-] |
synonyms |
Estreptomicina CEPA Estreptomicina Clariana Estreptomicina Normon Strepto Fatol Strepto Hefa Strepto-Fatol Strepto-Hefa Streptomycin Streptomycin Grünenthal Streptomycin Sulfate Streptomycin Sulfate (2:3) Salt Streptomycin Sulphate Streptomycine Panpharma |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.